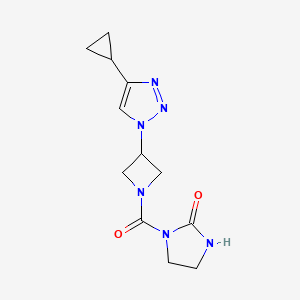
1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromobenzoyl group and a methylsulfanyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases. It may serve as a lead compound for the development of new drugs.
Industry: This compound can be used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of this compound is not known as it is not directly mentioned in the provided papers.
Safety and Hazards
準備方法
The synthesis of 1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzoyl chloride with 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-(4-bromobenzoyl)-4-(4-methylbenzenesulfonyl)piperazine: This compound has a similar bromobenzoyl group but differs in the presence of a piperazine ring and a methylbenzenesulfonyl group.
1-(4-bromobenzoyl)-1,3-dicyclohexylurea: This compound also contains a bromobenzoyl group but has a dicyclohexylurea moiety instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
IUPAC Name |
(4-bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-16-11-13-6-7-14(11)10(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLJVZPYUJNOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2573530.png)
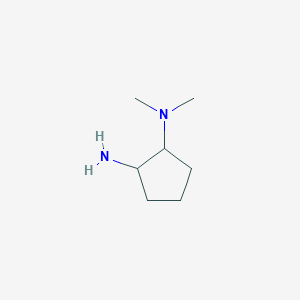
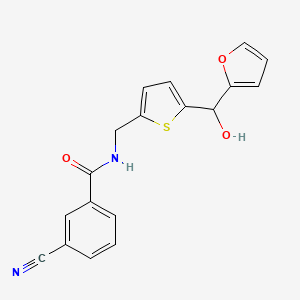
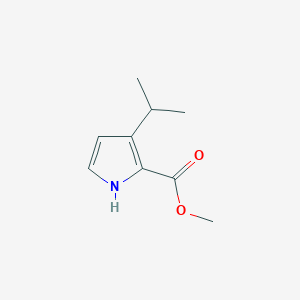
![N-(1-Cyanocyclohexyl)-2-[(4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2573537.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide](/img/structure/B2573539.png)
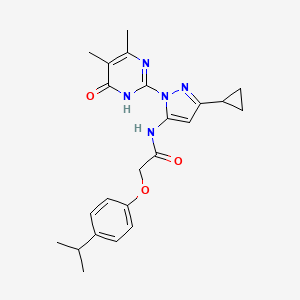
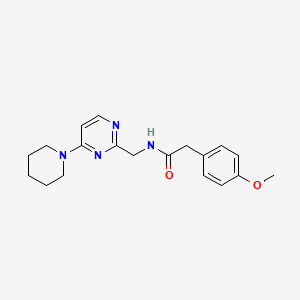
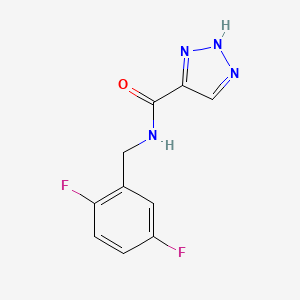
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2573546.png)
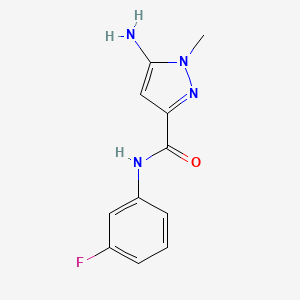
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide](/img/structure/B2573552.png)
